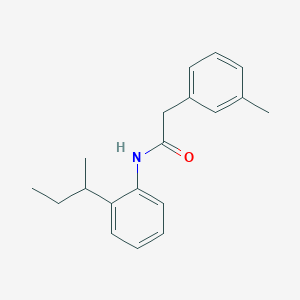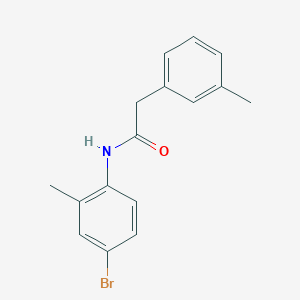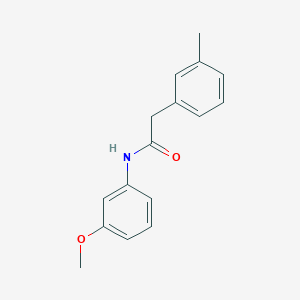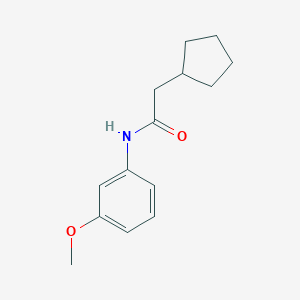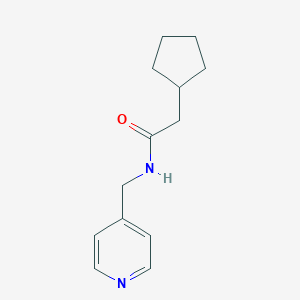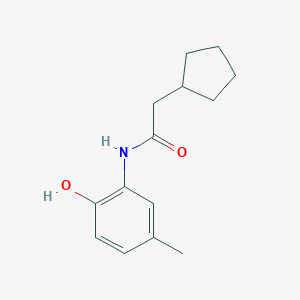![molecular formula C17H19ClN2O2S B308789 N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B308789.png)
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CAY10505 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. This compound also inhibits the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. It can reduce inflammation and oxidative stress, and has been shown to have neuroprotective effects. This compound has also been studied for its potential use in treating diabetes, as it can improve insulin sensitivity and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating inflammatory bowel disease and other autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Synthesemethoden
The synthesis of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with isopentylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating cancer, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
Produktname |
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C17H19ClN2O2S |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
N-[2-chloro-5-(3-methylbutylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11(2)7-8-19-16(21)12-5-6-13(18)14(10-12)20-17(22)15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
MRXFYTYAGLASRU-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
